molecular formula C13H16N2O2 B3180924 Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate CAS No. 444188-88-9

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Katalognummer B3180924
CAS-Nummer: 444188-88-9
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: TXZYIWWGXYFCDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is a research chemical . It has the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol .


Synthesis Analysis

The synthesis of Benzyl 3,7-diazabicyclo[4.1.0]heptan-3-carboxylate involves the reaction of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with sodium azide and ammonium chloride in a solution of methanol and water. The reaction is stirred at 65°C for 7 hours .


Molecular Structure Analysis

The molecular structure of Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate can be represented by the SMILES notation: C1CN(CC2C1N2)C(=O)OCC3=CC=CC=C3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Unnatural Amino Acids : The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, involves key steps like diazomalonate insertion, intramolecular cyclization, and chemoselective reduction. This amino acid, due to its unique bicyclic nature and conformational constraints, holds significant potential in medicinal chemistry (Napolitano et al., 2010).

  • Formation of Bicyclic Systems : A method for synthesizing 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes has been developed. This involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds, leading to bicyclic systems with significant conformational stability, as shown through X-ray diffraction studies and quantum-chemical calculations (Kuznetsov et al., 2003).

  • Pharmacological Applications : Novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) have been synthesized, specifically 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides. These compounds demonstrate activity as partial or full agonists at these receptors, showing potential for various pharmacological applications (Strachan et al., 2014).

Chemical Transformations and Synthesis

  • Cycloaddition Reactions : The synthesis of fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates through Diels–Alder cycloaddition between nucleophilic 2-azadienes and electrophilic 2H-azirines demonstrates the capacity for endo- and regio-selective reactions, leading to a variety of isomers and diastereoisomers. This showcases the utility of these compounds in organic synthesis (Alves et al., 2004).

  • Synthesis of Bicyclic β-Lactams : The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, and subsequently into methyl cis-3-aminotetrahydrofuran-2-carboxylates, illustrates the synthetic versatility of these compounds. These transformations are important in the context of drug design and synthesis of biologically active molecules (Mollet et al., 2012).

  • Formation of Bicyclic Structures : The synthesis of 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptanes shows the creation of bicyclic structures with significant conformational and stereochemical implications. These structures are valuable in the design of complex molecules, potentially with biological activity (Gensini et al., 2002).

Eigenschaften

IUPAC Name

benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-6-11-12(8-15)14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZYIWWGXYFCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-azido-4-hydroxypiperidine-1-carboxylate and benzyl 4-azido-3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in dioxane (0.14M) was added PPh3 (2.0 equiv.) and the reaction was heated to reflux for 1 h. The solution was then concentrated under vacuo and purified via silica gel column chromatography eluting with DCM, 10% MeOH and 1% Et3N to give benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate as a clear oil in 25% yield. LCMS (m/z): 233.0 (MH+), Rt=1.94 min.
Name
benzyl 3-azido-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 4-azido-3-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.